2-Aminoquinoline-6-carboxylic acid
Overview
Description
2-Aminoquinoline-6-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound’s structure consists of a quinoline ring system with an amino group at the 2-position and a carboxylic acid group at the 6-position, making it a versatile molecule for chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of 2-Aminoquinoline-6-carboxylic acid is the surface of mild steel . The compound interacts with the steel surface to prevent corrosion, particularly in hydrochloric acid solutions .
Mode of Action
This compound acts as a corrosion inhibitor by adsorbing onto the surface of the mild steel . This adsorption forms a protective layer on the steel surface, which blocks the corrosive process . The compound’s efficiency as a corrosion inhibitor increases with concentration, reaching an efficiency of 91.8% at a concentration of 500 mg/l .
Biochemical Pathways
The compound’s inhibitive effect against mild steel corrosion suggests it may interact with the electrochemical processes involved in corrosion .
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor suggests it has good bioavailability on the surface of mild steel .
Result of Action
The primary molecular and cellular effect of this compound is the formation of a protective layer on the surface of mild steel . This layer prevents the corrosive process, thereby protecting the steel from damage .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of hydrochloric acid and the concentration of the compound itself . The compound’s efficiency as a corrosion inhibitor increases with its concentration . Additionally, the compound is particularly effective in environments with hydrochloric acid, suggesting that the acidity of the environment may influence its action .
Biochemical Analysis
Biochemical Properties
2-Aminoquinoline-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a corrosion inhibitor, forming a protective layer on metal surfaces through adsorption . This interaction is primarily facilitated by the active centers of the molecule, which include the amino and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and other non-covalent interactions with biomolecules, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell . Additionally, this compound has been found to affect the expression of genes related to stress response and cellular defense mechanisms, highlighting its potential as a modulator of cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under harsh environmental conditions . This degradation can lead to a reduction in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the metabolism of aromatic amino acids, serving as a precursor for the synthesis of other bioactive compounds . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents, such as ionic liquids or solid acids like montmorillonite K-10, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Scientific Research Applications
2-Aminoquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the amino group at the 2-position, which may affect its reactivity and biological activity.
2-Aminoquinoline: Lacks the carboxylic acid group at the 6-position, which may influence its solubility and interaction with molecular targets.
Uniqueness: 2-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-aminoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNYRASTCKUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621577 | |
Record name | 2-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736919-39-4 | |
Record name | 2-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the novel synthesis method for 2-aminoquinoline-6-carboxylic acid benzyl ester?
A1: The newly developed three-step synthesis method outlined in the research [] offers a safer and more practical approach to producing this compound benzyl ester on a larger scale. This is particularly important because previous methods relying on gaseous ammonia, ammonium hydroxide, or ammonia solutions presented safety concerns due to their hazardous nature. The new method utilizes a triethylamine/ammonium chloride buffered system, enabling a milder and more controlled conversion of a quinoline N-oxide to the desired 2-aminoquinoline derivative. This advancement paves the way for more efficient and scalable production of this valuable compound for various applications.
Q2: Does this compound show promise as a corrosion inhibitor?
A2: While the provided abstract [] doesn't offer specific results, it highlights the investigation into the corrosion inhibition potential of this compound on mild steel in hydrochloric acid. This suggests ongoing research into its potential application in mitigating corrosion, a significant concern in various industries. Further investigation is needed to determine its effectiveness, optimal conditions for use, and potential advantages over existing corrosion inhibitors.
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